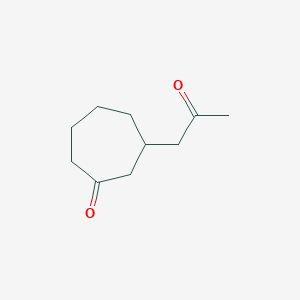![molecular formula C18H15N3O2 B14484431 Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate CAS No. 65880-42-4](/img/structure/B14484431.png)
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst . The reaction is carried out in glacial acetic acid or hydrochloric acid under reflux conditions . The resulting product is then esterified with ethyl chloroformate to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to reduce reaction times and improve yields . Additionally, the use of nanoparticles as catalysts has been investigated to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carbonyl derivatives.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a component in redox flow batteries.
Wirkmechanismus
The primary mechanism of action of ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate involves DNA intercalation . The planar structure of the compound allows it to insert between DNA base pairs, disrupting the DNA helix and inhibiting processes vital for DNA replication . This mechanism is responsible for its anticancer and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure.
NCA0424: A synthetic derivative with high DNA binding affinity.
B-220: Another synthetic derivative with significant multidrug resistance modulating activity.
Uniqueness
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate is unique due to its specific ester functional group, which can influence its solubility and reactivity compared to other indoloquinoxaline derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
65880-42-4 |
|---|---|
Molekularformel |
C18H15N3O2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
ethyl 6-methylindolo[2,3-b]quinoxaline-2-carboxylate |
InChI |
InChI=1S/C18H15N3O2/c1-3-23-18(22)11-8-9-13-14(10-11)19-16-12-6-4-5-7-15(12)21(2)17(16)20-13/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
FFGUEKHAPZIOBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C3C(=N2)C4=CC=CC=C4N3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


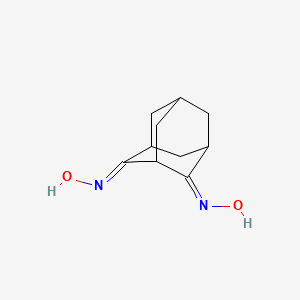
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)
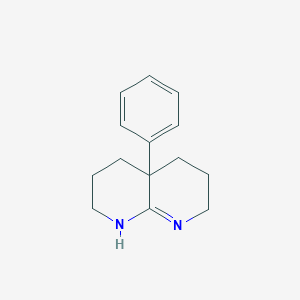
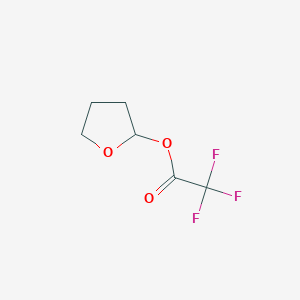
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
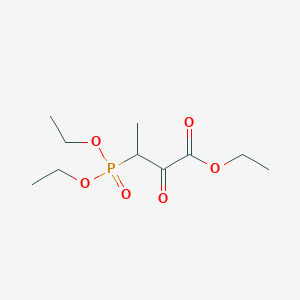
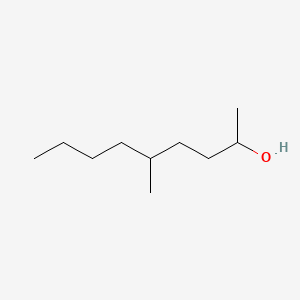
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
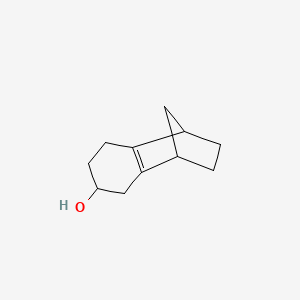
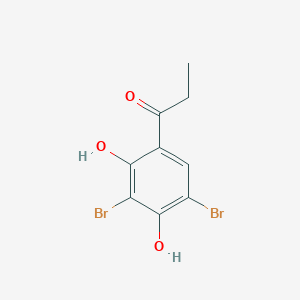
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
